molecular formula C11H18BrNO2 B1660874 1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione CAS No. 84951-42-8

1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione

Cat. No.: B1660874
CAS No.: 84951-42-8
M. Wt: 276.17 g/mol
InChI Key: QQCSGYBVHXFEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione is a chemical compound with a complex structure that includes a piperidinedione core substituted with a bromobutyl and dimethyl groups.

Properties

CAS No.

84951-42-8

Molecular Formula

C11H18BrNO2

Molecular Weight

276.17 g/mol

IUPAC Name

1-(4-bromobutyl)-4,4-dimethylpiperidine-2,6-dione

InChI

InChI=1S/C11H18BrNO2/c1-11(2)7-9(14)13(10(15)8-11)6-4-3-5-12/h3-8H2,1-2H3

InChI Key

QQCSGYBVHXFEFG-UHFFFAOYSA-N

SMILES

CC1(CC(=O)N(C(=O)C1)CCCCBr)C

Canonical SMILES

CC1(CC(=O)N(C(=O)C1)CCCCBr)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione typically involves the reaction of a piperidinedione derivative with a bromobutyl reagent under specific conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromobutyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives. Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutyl group may play a role in binding to these targets, while the piperidinedione core can influence the overall activity of the compound. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione can be compared with other similar compounds, such as:

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